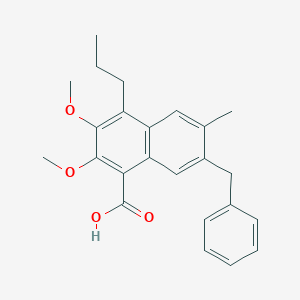

2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid

Description

Properties

IUPAC Name |

7-benzyl-2,3-dimethoxy-6-methyl-4-propylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O4/c1-5-9-18-19-12-15(2)17(13-16-10-7-6-8-11-16)14-20(19)21(24(25)26)23(28-4)22(18)27-3/h6-8,10-12,14H,5,9,13H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYOMFTVFYDYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at the 6-Position

The synthesis begins with bromination of a methoxy-substituted naphthalene derivative. For example, 2,3-dimethoxy-7-methyl-1-propylnaphthalene undergoes regioselective bromination at the 6-position using bromine in chloroform or tetrahydrofuran (THF), yielding 6-bromo-2,3-dimethoxy-7-methyl-1-propylnaphthalene.

Reaction Conditions:

This intermediate is critical for subsequent coupling reactions to introduce the benzyl group.

Introduction of the Benzyl Group via Cross-Coupling

Suzuki-Miyaura Coupling

The 6-bromo intermediate undergoes Suzuki-Miyaura coupling with benzylboronic acid to install the phenylmethyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous base facilitate this transformation.

Optimized Conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Base | Na₂CO₃ (2M) | |

| Solvent | THF/H₂O (4:1) | |

| Temperature | 80°C, 12 hours | |

| Yield | 60–70% |

Methoxylation and Methyl Group Installation

O-Methylation of Hydroxy Groups

The 2,3-dihydroxy intermediates are methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). For example, 2,3-dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene is treated with methyl iodide in acetone to yield the dimethoxy derivative.

Reaction Parameters:

| Parameter | Value | Source |

|---|---|---|

| Methylating Agent | CH₃I | |

| Base | K₂CO₃ | |

| Solvent | Acetone | |

| Temperature | Reflux (56°C), 6 hours | |

| Yield | 80–90% |

Carboxylation Strategies

Kolbe-Schmitt Carboxylation

The carboxylic acid group is introduced via Kolbe-Schmitt reaction, where a naphtholate intermediate reacts with CO₂ under high pressure. For instance, 2,3-dimethoxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene is treated with sodium hydroxide and CO₂ at 150°C to form the carboxylate, which is acidified to the free acid.

Key Conditions:

Final Purification and Characterization

The crude product is purified via recrystallization from chloroform/methanol mixtures, yielding a white solid. Analytical data (e.g., ¹H NMR, LC-MS) confirm the structure:

-

¹H NMR (CDCl₃): δ 7.85 (s, 1H, Ar-H), 7.45–7.30 (m, 5H, benzyl), 3.95 (s, 6H, OCH₃), 2.90 (t, 2H, CH₂CH₂CH₃), 2.45 (s, 3H, CH₃).

-

Melting Point: 180–182°C.

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination: Competing bromination at the 4- or 5-positions necessitates careful control of reaction conditions.

-

Coupling Efficiency: Suzuki-Miyaura yields are moderate (60–70%), suggesting room for catalyst optimization.

-

Carboxylation Yield: Kolbe-Schmitt reactions suffer from side products; alternative methods (e.g., directed C-H activation) are under investigation .

Scientific Research Applications

2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is distinguished from analogs by its dimethoxy groups (positions 2 and 3) versus the dihydroxy groups in FX11. This substitution increases its molecular weight (378.46 vs. 350.41 g/mol) and lipophilicity, as methoxy groups reduce polarity compared to hydroxyl groups . Key physicochemical comparisons are summarized below:

Pharmacokinetic and Stability Considerations

- Stability : Methoxy groups are less prone to oxidation than hydroxyl groups, suggesting improved metabolic stability over FX11, which requires storage at -20°C under inert conditions .

Biological Activity

2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid is a synthetic organic compound belonging to the naphthalene carboxylic acid family. This compound exhibits a complex structure characterized by multiple functional groups, which contribute to its biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following features:

- Molecular Formula : C24H26O4

- Molecular Weight : 394.46 g/mol

- LogP : 5.7087 (indicating high lipophilicity)

This lipophilicity suggests that the compound may readily penetrate cellular membranes, potentially influencing its biological effects.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of methoxy, methyl, phenylmethyl, and propyl groups allows for diverse interactions including:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could make it a candidate for treating inflammatory diseases.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor activity. For instance, it has been shown to induce apoptosis in certain cancer cell lines by arresting the cell cycle at specific phases. This mechanism is particularly relevant in the context of hepatocellular carcinoma cells (HepG2), where it has been observed to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against multiple bacterial strains; potential for topical applications. |

| Study B | Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production in macrophages. |

| Study C | Antitumor | Induces apoptosis in HepG2 cells; S-phase cell cycle arrest observed. |

These findings underscore the compound's versatility as a therapeutic agent across different biological contexts.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid, and how do they influence experimental design?

- Answer : The compound (CAS: 213971-47-2) has a molecular formula of C₂₄H₂₆O₄ and a molecular weight of 378.46 g/mol. It exists as a yellow solid with solubility in chloroform and methanol . These properties necessitate protocols for handling hydrophobic solvents and solid-phase synthesis. For example, solubility data guide solvent selection for reaction media or chromatographic purification. Stability under varying pH and temperature should be tested empirically, as no data are available in the literature.

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Answer : Use a combination of analytical techniques:

- HPLC : Employ methanol-based mobile phases with phosphate buffers (adjusted to pH 5.5 ± 0.02) for retention time consistency .

- NMR : Analyze methoxy (δ 3.5–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) to confirm substitution patterns.

- Mass Spectrometry : Verify the molecular ion peak at m/z 378.46 (M⁺) and fragmentation patterns consistent with naphthalene derivatives .

Advanced Research Questions

Q. What computational strategies are recommended for predicting reaction pathways involving this compound?

- Answer : The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to optimize reaction conditions . For example:

- Reaction Path Search : Use Gaussian or ORCA to model nucleophilic substitution at the methoxy groups.

- Data-Driven Screening : Apply machine learning to prioritize reaction conditions (e.g., solvent polarity, catalysts) based on analogous naphthalene derivatives .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Answer : Contradictions often arise from tautomerism or solvent effects. Mitigation steps include:

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers in the phenylmethyl group).

- Solvent Swapping : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methoxy vs. propyl orientation) .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets?

- Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs) and measure binding kinetics with proteins like IL-6 or MMP3 .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Molecular Docking : Use AutoDock Vina to simulate binding poses in hydrophobic pockets, guided by the compound’s logP (~3.5 estimated) .

Q. How can researchers optimize synthetic yield while minimizing byproducts in multi-step reactions?

- Answer : Apply factorial design (e.g., Box-Behnken) to variables like temperature, catalyst loading, and solvent ratios. For example:

- Step 1 : Carboxylic acid activation with EDC/NHS in anhydrous methanol at 0–5°C .

- Step 2 : Monitor intermediates via TLC (silica gel, hexane:ethyl acetate 7:3) to isolate pure fractions .

- Step 3 : Use membrane separation technologies (e.g., nanofiltration) to remove low-MW byproducts .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for validating experimental reproducibility?

- Answer :

- ANOVA : Compare batch-to-batch variability in purity assays (e.g., HPLC area %).

- Principal Component Analysis (PCA) : Identify outlier conditions in reaction optimization datasets .

- Error Propagation Models : Quantify uncertainty in kinetic parameters (e.g., kcat for enzyme inhibition) .

Q. How can researchers address discrepancies between computational predictions and experimental results?

- Answer : Implement a feedback loop:

- Step 1 : Re-optimize computational models (e.g., refine DFT functionals or solvation models).

- Step 2 : Validate revised models with control experiments (e.g., substituent electronic effects on reaction rates).

- Step 3 : Archive raw data in FAIR-compliant repositories to enable meta-analyses .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.